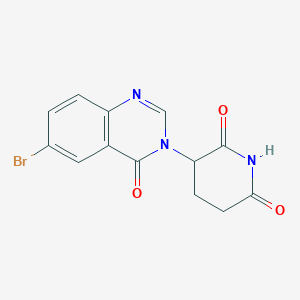methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)
[(1-Aminocyclobutyl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride involves several steps. The primary synthetic route includes the reaction of cyclobutylamine with formaldehyde and hydrogen sulfide under controlled conditions. The reaction is typically carried out in an aqueous medium at a temperature range of 50-70°C. The resulting intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
(1-Aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogens in the presence of a base such as sodium hydroxide at 25-30°C.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(1-Aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to sulfhydryl groups in proteins, leading to the formation of stable adducts
Propiedades
Fórmula molecular |
C6H16Cl2N2OS |
|---|---|
Peso molecular |
235.17 g/mol |
Nombre IUPAC |
1-[(methylsulfonimidoyl)methyl]cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H14N2OS.2ClH/c1-10(8,9)5-6(7)3-2-4-6;;/h8H,2-5,7H2,1H3;2*1H |
Clave InChI |
FCYYEYKTFRJXKM-UHFFFAOYSA-N |
SMILES canónico |
CS(=N)(=O)CC1(CCC1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




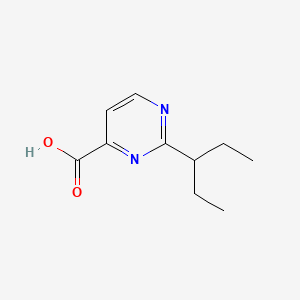
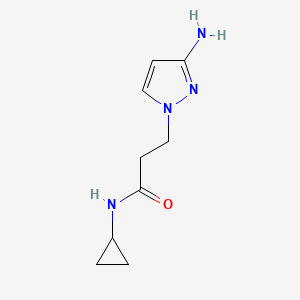

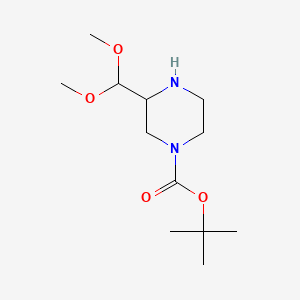

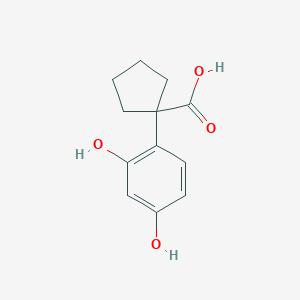
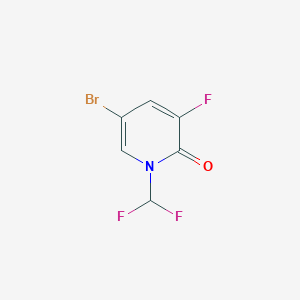
![9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate](/img/structure/B13475519.png)
![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)
![2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13475530.png)

